molecular formula C22H23NO5 B375956 ETHYL 1-ETHYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-INDOLE-3-CARBOXYLATE

ETHYL 1-ETHYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-INDOLE-3-CARBOXYLATE

Katalognummer: B375956
Molekulargewicht: 381.4g/mol
InChI-Schlüssel: NYBPHKDKLNEMPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-ethyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various scientific research fields.

Eigenschaften

Molekularformel

C22H23NO5

Molekulargewicht

381.4g/mol

IUPAC-Name

ethyl 1-ethyl-2-methyl-5-(2-phenoxyacetyl)oxyindole-3-carboxylate

InChI

InChI=1S/C22H23NO5/c1-4-23-15(3)21(22(25)26-5-2)18-13-17(11-12-19(18)23)28-20(24)14-27-16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3

InChI-Schlüssel

NYBPHKDKLNEMPQ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=CC=C3)C(=O)OCC)C

Kanonische SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=CC=C3)C(=O)OCC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of ETHYL 1-ETHYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-INDOLE-3-CARBOXYLATE involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions typically include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Ethyl 1-ethyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-ethyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ETHYL 1-ETHYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-ethyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

    METHYL 1-ETHYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-INDOLE-3-CARBOXYLATE: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 1-ethyl-2-methyl-5-[(acetoxy)oxy]-1H-indole-3-carboxylate: Similar structure but with an acetoxy group instead of a phenoxyacetyl group.

    Ethyl 1-ethyl-2-methyl-5-[(benzoyloxy)oxy]-1H-indole-3-carboxylate: Similar structure but with a benzoyloxy group instead of a phenoxyacetyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.